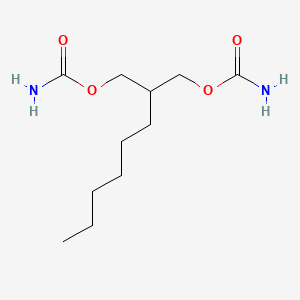
1,3-Propanediol, 2-hexyl-, dicarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediol, 2-hexyl-, dicarbamate is a chemical compound with significant applications in various fields It is a derivative of 1,3-propanediol, where two carbamate groups are attached to the hexyl-substituted propanediol backbone
Méthodes De Préparation
The synthesis of 1,3-Propanediol, 2-hexyl-, dicarbamate typically involves the reaction of 1,3-propanediol with hexyl isocyanate under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a tertiary amine, to facilitate the formation of the carbamate groups. The reaction conditions include maintaining a temperature range of 50-70°C and using an inert solvent like toluene to ensure the reaction proceeds smoothly. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and efficiency .
Analyse Des Réactions Chimiques
1,3-Propanediol, 2-hexyl-, dicarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate groups, where nucleophiles like amines or thiols replace the carbamate moiety, forming new derivatives. Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to control the reaction pathways and yield desired products
Applications De Recherche Scientifique
1,3-Propanediol, 2-hexyl-, dicarbamate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications, including anticonvulsant and neuroprotective effects.
Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives due to its unique chemical properties
Mécanisme D'action
The mechanism of action of 1,3-Propanediol, 2-hexyl-, dicarbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, modulating their activity. For instance, in medicinal applications, it may interact with neurotransmitter receptors or ion channels, leading to altered neuronal activity and therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
1,3-Propanediol, 2-hexyl-, dicarbamate can be compared with other similar compounds, such as:
1,3-Propanediol, 2-phenyl-, dicarbamate: Known for its anticonvulsant properties and used in the treatment of epilepsy.
1,3-Propanediol, 2-heptyl-, dicarbamate: Studied for its potential antimicrobial activities.
1,3-Propanediol, 2-butyl-, dicarbamate: Explored for its use in polymer synthesis and industrial applications. The uniqueness of this compound lies in its specific hexyl substitution, which imparts distinct chemical and physical properties, making it suitable for specialized applications .
Propriétés
Numéro CAS |
25462-33-3 |
|---|---|
Formule moléculaire |
C11H22N2O4 |
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
2-(carbamoyloxymethyl)octyl carbamate |
InChI |
InChI=1S/C11H22N2O4/c1-2-3-4-5-6-9(7-16-10(12)14)8-17-11(13)15/h9H,2-8H2,1H3,(H2,12,14)(H2,13,15) |
Clé InChI |
TWTOBQHCWWWHCI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(COC(=O)N)COC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



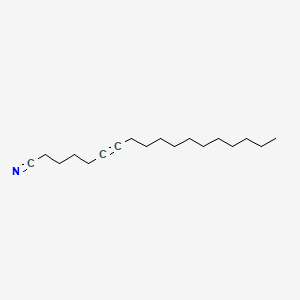
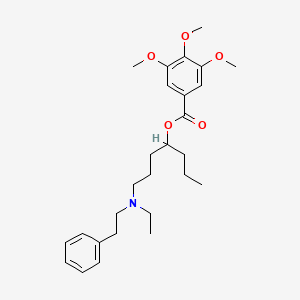
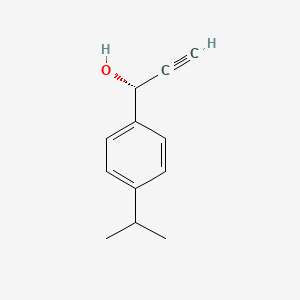
![Bicyclo[4.1.0]hept-3-ene-7-carbonyl chloride](/img/structure/B13798081.png)

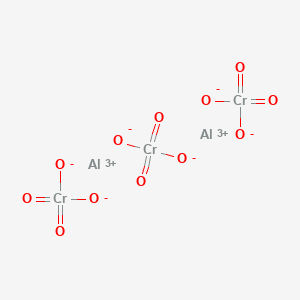
![1-[(5-Chloro-2-methoxyphenyl)azo]-2-Naphthalenol](/img/structure/B13798096.png)

![1,5-Dithia-9-aza-spiro[5.5]undecane hydrochloride](/img/structure/B13798107.png)
![2,5,5-Trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B13798108.png)
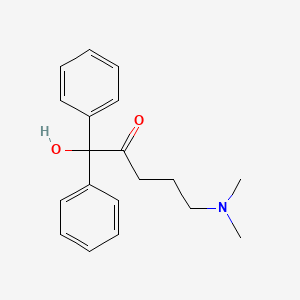

![Benzo[b]thiophene, 2-(hexylthio)-](/img/structure/B13798122.png)
